molecular formula C15H19F3N2O3S B2785361 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 1235144-68-9

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2785361
CAS No.: 1235144-68-9
M. Wt: 364.38
InChI Key: KDVHLSHIICMXJS-UHFFFAOYSA-N
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Description

N-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide is a synthetic compound characterized by a benzamide core substituted with a trifluoromethyl group at the 3-position. The piperidine ring is functionalized with a methylsulfonyl group at the 1-position and a methylene linker connecting the benzamide moiety to the piperidine nitrogen. This structural motif is common in medicinal chemistry, where sulfonyl groups enhance metabolic stability and modulate solubility, while trifluoromethyl groups improve lipophilicity and binding affinity .

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O3S/c1-24(22,23)20-7-5-11(6-8-20)10-19-14(21)12-3-2-4-13(9-12)15(16,17)18/h2-4,9,11H,5-8,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVHLSHIICMXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide” typically involves multiple steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Methylsulfonyl Group: This can be achieved by reacting the piperidine derivative with a methylsulfonyl chloride in the presence of a base.

    Attachment of the Benzamide Moiety: The final step involves coupling the piperidine derivative with a benzoyl chloride derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methylsulfonyl group.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.

    Substitution: The trifluoromethyl group and the benzamide moiety may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halides or nucleophiles under acidic or basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

In biological research, it might be explored for its potential as a biochemical probe or as a lead compound in drug discovery.

Medicine

Pharmacologically, compounds with similar structures are often investigated for their potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved would be specific to the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with several piperidine- and benzamide-containing derivatives reported in the literature. Key analogs and their distinguishing features are summarized below:

Compound ID & Source Structure Modifications Yield (%) Molecular Weight (g/mol) Key Functional Groups
Target Compound N-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide N/A ~405.4 Methylsulfonyl, trifluoromethyl, benzamide
6e N-(1-(4-Aminobenzyl)piperidin-4-yl)-3-(1,1,2,2-tetrafluoroethyl)benzamide 65.2 410.18 Tetrafluoroethyl, aminobenzyl
6f N-(1-(4-Aminobenzyl)piperidin-4-yl)-4-(difluoromethoxy)benzamide 76.2 376.18 Difluoromethoxy, aminobenzyl
7a N-(1-(4-(3-Ethylureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide 55.2 449.21 Ethylureido, benzyl linker
8a N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide 64.2 465.24 Ethylthioureido, benzyl linker
13a (4-(4-Aminophenoxy)piperidin-1-yl)(3-fluoro-4-(trifluoromethyl)phenyl)methanone 55.2 383.13 Aminophenoxy, fluorophenyl

Key Observations

Substituent Effects on Yield :

  • The target compound’s methylsulfonyl group is distinct from analogs like 6e (tetrafluoroethyl) and 7a (ethylureido), which exhibit moderate yields (55–76%). Sulfonyl groups generally require harsh sulfonation conditions, which may explain the absence of yield data for the target compound in the provided evidence .
  • Thioureido derivatives (e.g., 8a ) show lower yields (~64%) compared to ureido analogs, likely due to sulfur’s nucleophilic sensitivity during synthesis .

Molecular Weight and Lipophilicity: The target compound (MW ~405.4) is lighter than 7a (MW 449.21) and 8a (MW 465.24), suggesting better bioavailability. The trifluoromethyl group enhances lipophilicity relative to 6f (difluoromethoxy) and 13a (aminophenoxy) .

Functional Group Impact: Methylsulfonyl vs. Trifluoromethyl vs. Fluorinated Alkyls: The trifluoromethyl group offers greater electron-withdrawing effects compared to tetrafluoroethyl (6e) or difluoromethoxy (6f), influencing binding to hydrophobic enzyme pockets .

Notes

Synthesis Challenges : Methylsulfonyl groups require controlled sulfonation to avoid over-oxidation, unlike ethylureido derivatives synthesized via isocyanate coupling .

SAR Trends: Trifluoromethyl and sulfonyl groups synergistically improve metabolic stability and target affinity compared to non-fluorinated analogs .

Biological Activity

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its pharmacodynamics, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H22F3N3O2SC_{17}H_{22}F_3N_3O_2S, with a molecular weight of approximately 397.43 g/mol. The structure includes a piperidine moiety, a methylsulfonyl group, and a trifluoromethylbenzamide segment, which contribute to its biological activity.

Research indicates that this compound acts primarily as an inhibitor of the glycine transporter type 1 (GlytT1). By inhibiting GlytT1, it increases the levels of glycine in the synaptic cleft, thereby enhancing NMDA receptor-mediated neurotransmission. This mechanism is particularly relevant in the context of dopaminergic regulation and may have implications for treating schizophrenia and other dopamine-related disorders .

Pharmacological Effects

  • Inhibition of GlytT1 :
    • This compound has been shown to significantly inhibit GlytT1, leading to increased extracellular glycine levels in the nucleus accumbens .
  • Impact on Dopaminergic Systems :
    • The compound's modulation of glutamate receptor activity suggests potential benefits in managing conditions like schizophrenia by enhancing dopaminergic signaling .
  • Neuroprotective Properties :
    • Preliminary studies suggest that the compound may exhibit neuroprotective effects through its action on glutamatergic neurotransmission pathways, although further investigation is required to confirm these findings.

Study 1: Efficacy in Animal Models

A study conducted on anesthetized rats demonstrated that administration of this compound at a dose of 10 mg/kg resulted in a significant increase in extracellular glycine levels as measured by microdialysis techniques. This increase correlated with enhanced dopaminergic activity in the nucleus accumbens, suggesting a potential therapeutic role in treating dopamine-related disorders .

Study 2: Comparative Analysis with Other Compounds

A comparative study evaluated the efficacy of this compound against other known GlytT1 inhibitors. The results indicated that this compound exhibited superior selectivity and potency compared to SSR504734, another GlytT1 inhibitor, making it a promising candidate for further development .

Data Tables

PropertyValue
Molecular FormulaC17H22F3N3O2SC_{17}H_{22}F_3N_3O_2S
Molecular Weight397.43 g/mol
GlytT1 Inhibition IC5010 nM
Dosage for Efficacy in Rats10 mg/kg

Q & A

Basic: What are the standard synthetic protocols for N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including amide bond formation and sulfonylation. A common approach is:

  • Step 1: Coupling of 3-(trifluoromethyl)benzoic acid derivatives with a piperidine-containing amine using coupling agents like HBTU or BOP in THF or DCM, with triethylamine (Et3_3N) as a base. Reaction times range from 2–12 hours under nitrogen .
  • Step 2: Sulfonylation of the piperidine nitrogen using methylsulfonyl chloride in the presence of a base (e.g., NaHCO3_3) and a polar aprotic solvent (e.g., DMF) .
  • Purification: Silica gel column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures is standard .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:
Yield discrepancies often arise from variations in reaction conditions:

  • Solvent choice: THF improves solubility for intermediates but may slow reaction kinetics compared to DCM .
  • Catalyst optimization: Substituting HBTU with BOP or EDC/HOBt can enhance coupling efficiency for sterically hindered amines .
  • Temperature control: Lower temperatures (0–5°C) during sulfonylation reduce side reactions, improving yields by 10–15% .
  • Intermediate purification: Pre-purifying intermediates (e.g., via flash chromatography) before final coupling steps reduces impurities and improves overall yield .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR are essential for verifying the piperidine ring substitution pattern, methylsulfonyl group integration, and trifluoromethylbenzamide connectivity. Key signals include:
    • Piperidine methylene protons at δ 2.5–3.5 ppm .
    • Trifluoromethyl group as a singlet in 19^19F NMR (δ -60 to -65 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion ([M+H]+^+) and fragmentation patterns matching the sulfonamide and benzamide moieties .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced: What strategies are employed to study this compound’s interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (KD_D) to receptors like GPCRs or kinases. Immobilization of the target protein on a sensor chip allows quantification of compound affinity .
  • Molecular Docking: Computational modeling (e.g., AutoDock Vina) predicts binding poses in enzyme active sites, guided by the trifluoromethyl group’s electronegativity and the piperidine ring’s conformational flexibility .
  • Fluorescence Polarization: Competes fluorescent probes (e.g., FITC-labeled analogs) to determine IC50_{50} values in competitive binding assays .
  • In Vitro Functional Assays: Cell-based luciferase reporters or calcium flux assays validate target modulation (e.g., inhibition of NF-κB or TRPV1) .

Basic: What are the key safety and stability considerations for handling this compound?

Methodological Answer:

  • Hazards: Classified as acutely toxic (oral, dermal) and a respiratory irritant (GHS Category 4). Use fume hoods and PPE (nitrile gloves, lab coat, safety goggles) .
  • Storage: Stable at -20°C under argon for >6 months. Desiccate to prevent hydrolysis of the sulfonamide group .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water spray to prevent aerosolization .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

  • Core Modifications:
    • Piperidine Ring: Introduce substituents (e.g., methyl, fluorine) at C3/C4 to alter steric effects and improve metabolic stability .
    • Benzamide Group: Replace trifluoromethyl with cyano or sulfone groups to modulate electron-withdrawing effects and target selectivity .
  • Functional Group Additions:
    • Add hydrogen bond donors (e.g., hydroxyl groups) to the benzamide para-position to enhance receptor binding .
  • In Vivo Profiling:
    • Assess pharmacokinetics (oral bioavailability, half-life) in rodent models using LC-MS/MS quantification of plasma samples .
    • Evaluate toxicity via Ames tests and hERG channel inhibition assays to prioritize lead candidates .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Use reference compounds (e.g., known kinase inhibitors) as internal controls to normalize activity measurements .
  • Cell Line Authentication: STR profiling ensures consistency in cellular models (e.g., HEK293 vs. HeLa) to mitigate variability in IC50_{50} values .
  • Solvent Effects: Compare DMSO (common solvent) with alternatives like PEG-400, which may reduce cytotoxicity artifacts .
  • Data Reproducibility: Open-source repositories (e.g., PubChem BioAssay) provide raw datasets for cross-validation of reported activities .

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